molecular formula C18H14N2O3S B14304969 1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 116369-71-2

1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one

Cat. No.: B14304969
CAS No.: 116369-71-2
M. Wt: 338.4 g/mol
InChI Key: HLUFRKBAFYBMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene core and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves multiple steps, starting with the preparation of the naphthalene core and the subsequent introduction of the hydrazinylidene group. Common synthetic routes include:

    Step 1: Preparation of the naphthalene core through Friedel-Crafts acylation.

    Step 2: Introduction of the ethenesulfonyl group via sulfonation reactions.

    Step 3: Formation of the hydrazinylidene group through hydrazone formation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Hydrazones, sulfonyl derivatives, and naphthalene-based compounds.

Properties

CAS No.

116369-71-2

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

1-[(4-ethenylsulfonylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H14N2O3S/c1-2-24(22,23)15-10-8-14(9-11-15)19-20-18-16-6-4-3-5-13(16)7-12-17(18)21/h2-12,21H,1H2

InChI Key

HLUFRKBAFYBMMY-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.